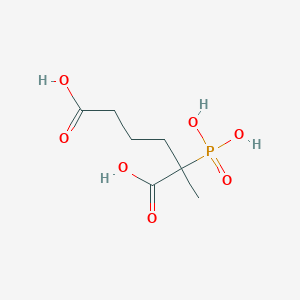
2-Methyl-2-phosphonohexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phosphonohexanedioic acid: is an organic compound characterized by the presence of a phosphonic acid group and a carboxylic acid group It is a derivative of hexanedioic acid, with a methyl group and a phosphono group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phosphonohexanedioic acid can be achieved through several methods. One common approach involves the reaction of hexanedioic acid with a methylating agent and a phosphonating agent. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods often focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-phosphonohexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphonate.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce phosphines or phosphonates.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phosphonohexanedioic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of complex molecules and polymers.
Biology:
- Investigated for its potential role in biochemical pathways.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic effects.
- Examined for its ability to modulate biological processes.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phosphonohexanedioic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion sequestration. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid: Lacks the phosphono and methyl groups, making it less versatile in certain applications.
2-Methylhexanedioic acid: Contains a methyl group but lacks the phosphono group, limiting its chelation properties.
2-Phosphonohexanedioic acid: Contains a phosphono group but lacks the methyl group, affecting its reactivity.
Uniqueness: 2-Methyl-2-phosphonohexanedioic acid is unique due to the presence of both a phosphono group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
67492-85-7 |
|---|---|
Molekularformel |
C7H13O7P |
Molekulargewicht |
240.15 g/mol |
IUPAC-Name |
2-methyl-2-phosphonohexanedioic acid |
InChI |
InChI=1S/C7H13O7P/c1-7(6(10)11,15(12,13)14)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
InChI-Schlüssel |
FIJBDRURCNULES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)O)(C(=O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


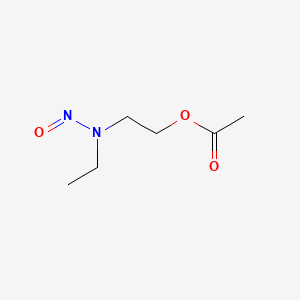
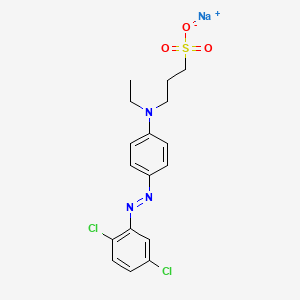
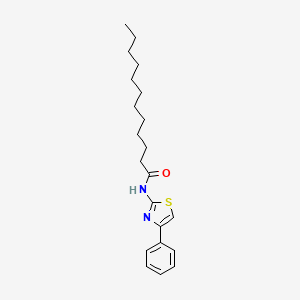
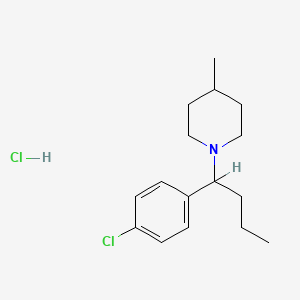

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
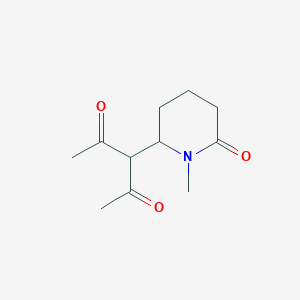
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
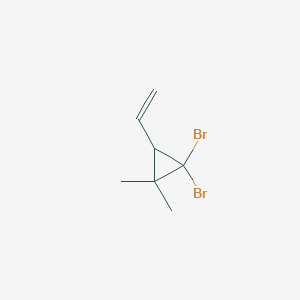
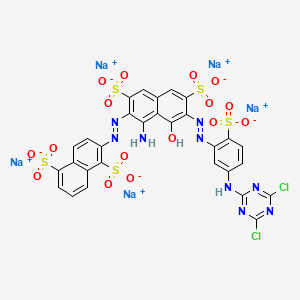
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


